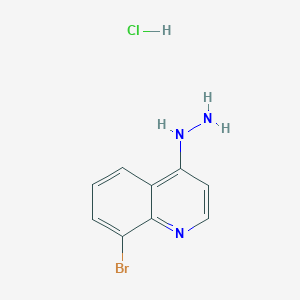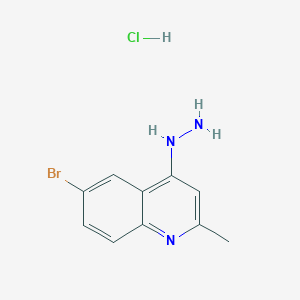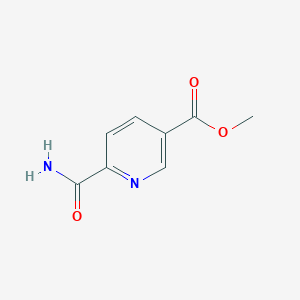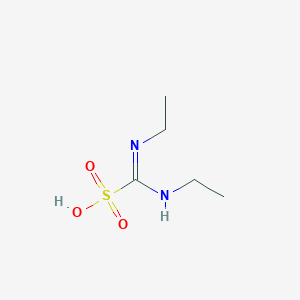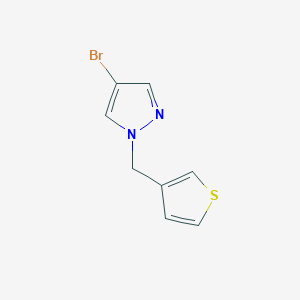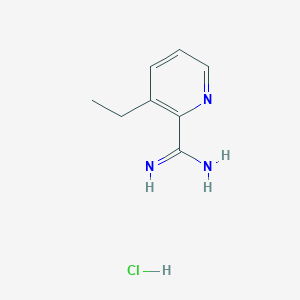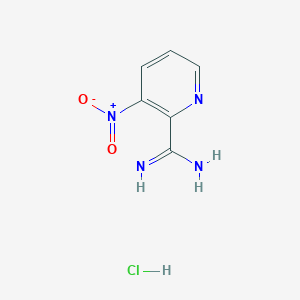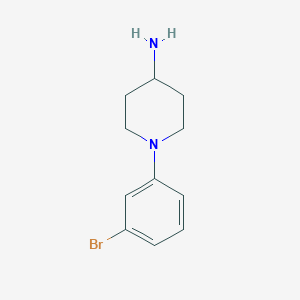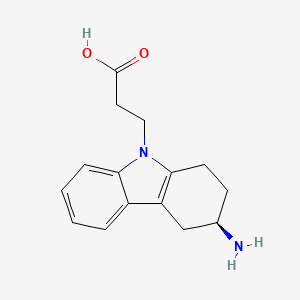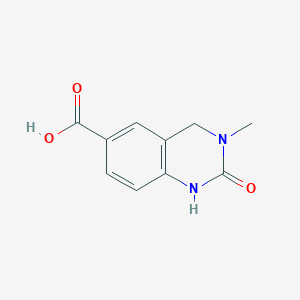![molecular formula C11H14N4 B3185639 1H-Pyrazolo[3,4-b]pyridine, 3-(4-piperidinyl)- CAS No. 1185192-81-7](/img/structure/B3185639.png)
1H-Pyrazolo[3,4-b]pyridine, 3-(4-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
1H-Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The chemical reactions of 1H-Pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported within the period from 2017 to 2021 .Direcciones Futuras
Propiedades
Número CAS |
1185192-81-7 |
|---|---|
Nombre del producto |
1H-Pyrazolo[3,4-b]pyridine, 3-(4-piperidinyl)- |
Fórmula molecular |
C11H14N4 |
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H14N4/c1-2-9-10(8-3-6-12-7-4-8)14-15-11(9)13-5-1/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15) |
Clave InChI |
RFFBPMQRXQWYEJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=C3C=CC=NC3=NN2 |
SMILES canónico |
C1CNCCC1C2=C3C=CC=NC3=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



